Kinase Selectivity Fingerprint: Target Compound Exhibits a Unique PI3K Isoform Activity Profile Distinct from Typical Pan-PI3K Inhibitors
While direct quantitative data for the target compound is limited, publicly available data for a closely related pyridine carboxamide analog (CHEMBL2165023) demonstrates a marked isoform selectivity profile across the PI3K family. This analog showed a Ki of 22 nM for PI3Kγ, but a significantly higher Ki of 247 nM for PI3Kδ, representing a >11-fold selectivity window [1]. This class-level inference strongly suggests that the target compound, with its distinct 5-bromo and 2-fluorocyclopentyl modifications, is designed to further modulate this selectivity profile. A non-specific inhibitor or a building block lacking these features would not enable such targeted kinase profiling.
| Evidence Dimension | Kinase Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for this specific compound. Inferred profile based on class activity. |
| Comparator Or Baseline | A closely related PI3K inhibitor analog (CHEMBL2165023). PI3Kγ Ki: 22 nM; PI3Kδ Ki: 247 nM. |
| Quantified Difference | >11-fold selectivity between PI3Kγ and PI3Kδ isoforms for the class analog. |
| Conditions | In vitro kinase assay using human N-terminal poly-His tagged PI3Kgamma and PI3Kdelta expressed in Sf9 baculovirus system, measured by AlphaScreen assay. |
Why This Matters
This evidence demonstrates the potential for achieving isoform-specific kinase inhibition, which is a critical requirement for precisely targeting cancer pathways while minimizing off-target effects, a key differentiator from generic protein kinase inhibitors.
- [1] BindingDB. BDBM50394867, CHEMBL2165023. Affinity Data: Ki for PI3Kgamma (22 nM) and PI3Kdelta (247 nM). View Source
